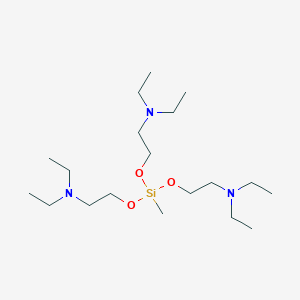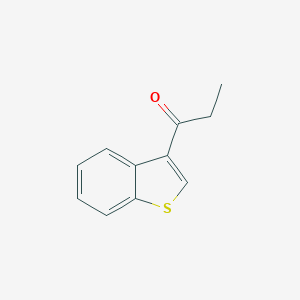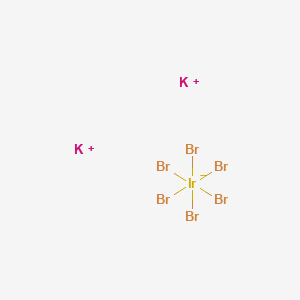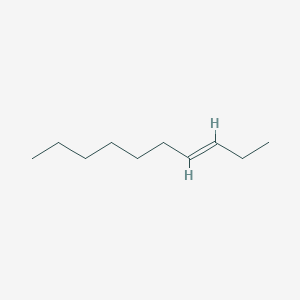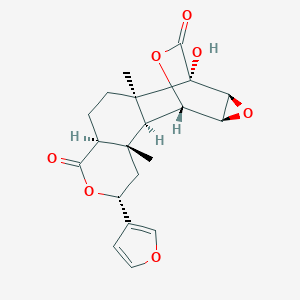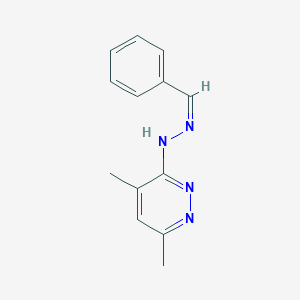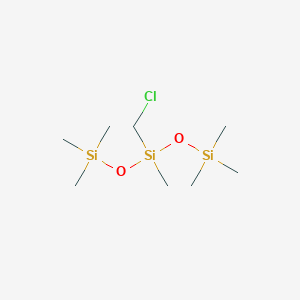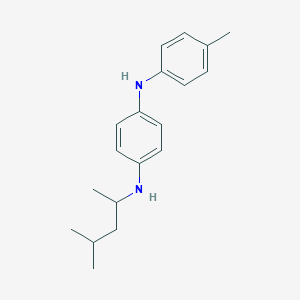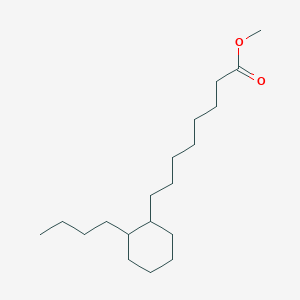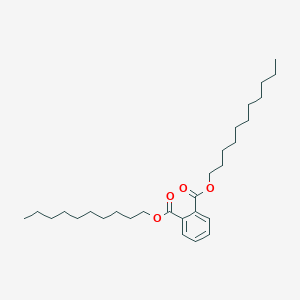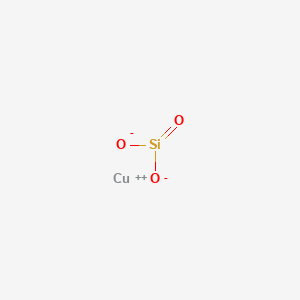
Copper silicate
Übersicht
Beschreibung
Copper silicate, chemically represented as Cu2SiO3, is an inorganic compound associated with the group of silicates . It’s a blue-green or turquoise-colored material that’s insoluble in water . The copper ions in the compound provide its distinctive coloration, characteristic of many copper-containing compounds . Copper silicate refers to a family of compounds that contain different amounts of copper and silicon . These different compounds can exhibit a range of physical and chemical properties, making copper silicates versatile materials with a wide range of potential applications .
Synthesis Analysis
There are several methods to synthesize copper silicate, each with its unique set of conditions and requirements . One common method involves the reaction of copper sulfate with sodium silicate in an aqueous solution . Another method is by reacting silicon dioxide (SiO2) with copper (II) oxide (CuO) at high temperatures . The final product is a precipitate of copper silicate that can be collected by filtration .Molecular Structure Analysis
Copper silicate is a compound containing copper, silicon, and oxygen atoms . The structure of copper silicates can be characterized by XRD, FT-IR, SEM, HRTEM, N2-physisorption, XPS and H2-TPR techniques . The structural properties of copper silicates can affect their reduction behavior and textural properties .Chemical Reactions Analysis
The catalytic performances of synthesized copper silicate nanostructures have been evaluated for dehydrogenation of methanol . Dehydrogenation activity is dependent on the structural properties of copper silicates . Highest activity was observed for copper silicates with nanotube morphology .Physical And Chemical Properties Analysis
Copper silicate is a blue-green or turquoise-colored material that’s insoluble in water . The copper ions in the compound provide its distinctive coloration . The physico-chemical properties of copper silicates were characterized by XRD, FT-IR, SEM, HRTEM, N2-physisorption, XPS and H2-TPR techniques .Wissenschaftliche Forschungsanwendungen
Immunomodulatory Agent for Osteogenesis : Copper-doped mesoporous silica nanospheres (Cu-MSNs) have been shown to induce osteogenic differentiation of stem cells. Cu-MSNs facilitate a favorable immune environment, promoting pro-inflammatory cytokines and osteogenic/angiogenic factors, leading to robust osteogenic differentiation through the Oncostation M pathway. This suggests potential in bone regeneration and therapy applications (Shi et al., 2016).
Optical Properties in Silica Gels : Copper-doped silica xerogels, created through the sol-gel process, exhibit varying copper species, characterized by their distinct optical properties (absorption and luminescence). These materials show potential for various applications or fundamental studies (Lutz et al., 1997).
Catalyst Precursors : Single-walled copper silicate nanotubes (CuSiNT) can be synthesized and used as precursors for tailored nanocatalysts. Up to 80% of Cu in CuSiNT can be replaced with other metals while maintaining the tubular structure, enhancing catalytic performance, as demonstrated in CO2 hydrogenation (Sheng & Zeng, 2015).
Anode Material for Lithium-Ion Batteries : Copper silicate nanotubes anchored on reduced graphene oxide have been designed to address capacity fading in lithium-ion batteries (LIBs). This structure delivers high reversible capacity, good rate capability, and excellent cycling stability (Tang et al., 2017).
Corrosion Inhibition in Drinking Water Systems : Silicate, in the form of basic silica, has been studied for its effect on copper pipe corrosion. It is used as a copper corrosion inhibitor in drinking water distribution systems (Nyongbela & Johannsen, 2015).
Drug Delivery and Imaging in Cancer Therapy : Mesoporous silica nanoparticles doped with copper and combined with tumor-homing peptides and drug carriers demonstrate potential as a multifunctional nanotheranostic system for targeted, controlled drug delivery and PET imaging in cancer therapy (Freitas et al., 2017).
Antimicrobial Organic Coatings : Copper nanostructures synthesized on silica-based particles exhibit antimicrobial behavior against bacteria like Escherichia coli and Staphylococcus aureus. These materials have applications in organic coatings, showing significant bacteria elimination at low concentrations (Palza et al., 2015).
NMR Spectroscopy in Mineralogy : The application of 29Si NMR spectroscopy to paramagnetic copper(II) silicate minerals provides insights into structural details involving Si-Cu interactions and suggests a common stoichiometry and short-range structure in minerals like chrysocolla (Stebbins, 2017).
Safety And Hazards
Like all chemical substances, the handling and disposal of copper silicate must be done with care . While copper compounds are essential for life in small quantities, they can be harmful in large amounts . Excessive exposure to copper silicate can lead to health issues, including irritation of the eyes, skin, and respiratory tract . It can also have more severe health effects if ingested or inhaled in large quantities .
Zukünftige Richtungen
Copper silicate has found use in a variety of applications thanks to its unique properties . It has historical significance as a pigment, where its vibrant blue-green color made it an attractive choice for artisans . Today, copper silicate is used in the manufacture of glasses and ceramics, as it can give these materials a beautiful, deep blue coloration . It is also utilized in specialized coatings and for its antimicrobial properties . Future research may focus on further exploring these applications and developing new ones.
Eigenschaften
IUPAC Name |
copper;dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.O3Si/c;1-4(2)3/q+2;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBBCSFCMKWYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034478 | |
| Record name | Copper silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper silicate | |
CAS RN |
1344-72-5 | |
| Record name | Copper silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silicic acid, copper salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



